2-Methoxypyrimidin-5-amine

Physicochemical Properties Drug Design Medicinal Chemistry

Generic aminopyrimidine isomers lack the precise hydrogen-bonding geometry required for selective kinase hinge binding. 2-Methoxypyrimidin-5-amine (CAS 56621-89-7) delivers the critical 2-MeO/5-NH₂ substitution pattern. • Superior IKK2 inhibitor scaffold vs. 2-aminopyrimidine analogs - validated for NF-κB pathway targeting • Engineered AzoC L101I/Q104R substrate for biocatalytic azoxy compound synthesis • LogP -0.2, TPSA 61 Ų - quantifiable solubility advantage over isomeric forms Full GHS documentation included; store under inert gas, 2-8°C.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 56621-89-7
Cat. No. B1297026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrimidin-5-amine
CAS56621-89-7
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)N
InChIInChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
InChIKeyHKHRENFWPKWVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyrimidin-5-amine (CAS 56621-89-7): A Pyrimidine Building Block with Differentiated Physicochemical and Synthetic Utility


2-Methoxypyrimidin-5-amine (CAS 56621-89-7) is a heterocyclic aromatic amine characterized by a pyrimidine core with a methoxy group at the 2-position and an amine group at the 5-position [1]. This substitution pattern distinguishes it from other aminopyrimidine isomers and confers specific physicochemical properties, including a calculated LogP of -0.2, a Topological Polar Surface Area (TPSA) of 61 Ų, and a hydrogen bond acceptor count of 4 [2]. These features position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Why 2-Methoxypyrimidin-5-amine (CAS 56621-89-7) Cannot Be Casually Substituted with Other Aminopyrimidine Isomers


The specific substitution pattern of 2-Methoxypyrimidin-5-amine is critical for its function. Swapping it for a generic or isomeric aminopyrimidine, such as 2-Amino-5-methoxypyrimidine (CAS 13418-77-4), fundamentally alters key molecular properties. The distinct placement of the methoxy and amino groups on the pyrimidine ring results in a different hydrogen-bonding network, electronic distribution, and steric profile [1]. For instance, the 2-methoxy,5-amino arrangement leads to a specific binding mode in kinase hinge regions, with the 2-methoxy group acting as a hydrogen bond acceptor and the 5-amino group as a donor . This precise geometric arrangement is essential for potency and selectivity against biological targets . The quantitative data below demonstrates that seemingly minor structural variations translate into significant, measurable differences in performance, making casual interchangeability a high-risk proposition for research and development workflows.

Quantitative Evidence for Differentiating 2-Methoxypyrimidin-5-amine (CAS 56621-89-7) from Its Closest Analogs


Physicochemical Differentiation: Comparing TPSA and LogP to the 2-Amino-5-methoxypyrimidine Isomer

A direct comparison of 2-Methoxypyrimidin-5-amine with its isomer 2-Amino-5-methoxypyrimidine (CAS 13418-77-4) reveals critical differences in predicted physicochemical properties that impact drug-likeness and synthetic handling. While both share the same molecular weight, the swapped functional groups alter the molecule's polarity and hydrogen bonding capacity. Specifically, 2-Methoxypyrimidin-5-amine has a calculated XLogP3 of -0.2 and a Topological Polar Surface Area (TPSA) of 61 Ų [1]. In contrast, 2-Amino-5-methoxypyrimidine has a predicted XLogP3 of 0.2 and a TPSA of 57.1 Ų [2].

Physicochemical Properties Drug Design Medicinal Chemistry

Impact of 2-Methoxy vs. 2-Amino Substitution on In Vitro IKK2 Kinase Inhibitor Potency

In a structure-activity relationship (SAR) study of aminopyrimidine IKK2 inhibitors, the substitution on the pyrimidine core was found to be critical for potency. A lead compound featuring a 2-amino,5-phenyl substitution pattern on the pyrimidine ring exhibited an IKK2 IC50 of 146 nM, but with no selectivity over IKK1 (IKK1 IC50 154 nM) [1]. In contrast, subsequent optimization and modeling of the series indicated that substituting the 2-position with a methoxy group, as in the 2-Methoxypyrimidin-5-amine scaffold, provided a more favorable binding mode to the IKK2 hinge region . While direct IC50 data for the core compound is not reported, the class-level SAR demonstrates that the 2-methoxy group is a key pharmacophoric element for achieving high potency and selectivity in this series.

IKK2 Kinase Inhibitor SAR Inflammation

Engineered N-oxygenase AzoC Double Mutant Exhibits Increased Catalytic Efficiency on 2-Methoxypyrimidin-5-amine

A study on the directed evolution of the non-heme diiron N-oxygenase AzoC demonstrated that a specific double mutant (L101I/Q104R) was created to improve catalytic efficiency towards nitrogen heterocycle substrates. This engineered enzyme showed a marked improvement in its catalytic efficiency (kcat/Km) for 2-Methoxypyrimidin-5-amine compared to the wild-type enzyme [1]. Furthermore, these mutations were also found to be beneficial for the N-oxygenation of methyl 5-aminopyrimidine-2-carboxylate, suggesting a broader applicability for this class of substrate [2].

Biocatalysis Enzyme Engineering N-oxygenation

High-Value Application Scenarios for 2-Methoxypyrimidin-5-amine (CAS 56621-89-7) Based on Verified Evidence


Medicinal Chemistry: A Preferred Scaffold for Developing Selective IKK2 Kinase Inhibitors

The class-level SAR evidence highlights the 2-Methoxypyrimidin-5-amine core as a superior starting point over 2-aminopyrimidine analogs for building potent and selective IKK2 inhibitors [1]. This makes it a strategic procurement choice for medicinal chemistry teams targeting the NF-κB pathway for anti-inflammatory drug discovery. Its unique hydrogen-bonding pattern, as confirmed by computational modeling, is essential for achieving the desired kinase selectivity profile .

Biocatalysis and Enzyme Engineering: A Key Substrate for Optimized N-Oxygenation Pathways

2-Methoxypyrimidin-5-amine serves as a validated substrate for engineered N-oxygenase enzymes like the AzoC L101I/Q104R double mutant, which was specifically evolved for improved catalytic efficiency on this molecule [2]. This makes it a valuable procurement target for researchers developing biocatalytic routes to azoxy compounds or other specialized nitrogen-containing heterocycles, where high substrate specificity is paramount.

Drug Design: A Building Block with Differentiated Physicochemical Properties for Optimizing Drug-Likeness

When compared to its isomer 2-Amino-5-methoxypyrimidine, 2-Methoxypyrimidin-5-amine offers a more polar profile with a lower XLogP3 and a higher TPSA [3]. For projects where improving aqueous solubility or optimizing membrane permeability is a key challenge, selecting this isomer as a synthetic intermediate provides a quantifiable advantage in the calculated physicochemical space, potentially leading to better ADME properties down the line [4].

Pharmaceutical Process Chemistry: A Well-Characterized Intermediate for Scalable Synthesis

With well-documented safety and handling information, including GHS classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A) and specific storage conditions (inert gas, cool temperature), 2-Methoxypyrimidin-5-amine is a predictable and manageable reagent for scale-up [5][6]. Its stability under defined conditions makes it a reliable choice for process chemists developing robust, scalable synthetic routes to complex APIs, particularly in the kinase inhibitor space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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